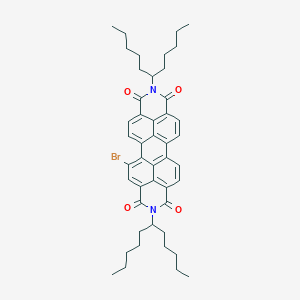
1-Bromo-N,N'-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is a complex organic compound that belongs to the family of perylene diimides. These compounds are known for their excellent photophysical properties, making them valuable in various scientific and industrial applications, particularly in the field of organic photovoltaics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide typically involves the Suzuki coupling reaction. This reaction is performed by coupling 2,2′,7,7′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-bifluorenylidene with 1-bromo-N,N’-di(undecan-6-yl)perylene-3,4:9,10-bis(dicarboximide) under specific conditions .
Industrial Production Methods
While the detailed industrial production methods are not extensively documented, the Suzuki coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide primarily undergoes substitution reactions. The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Conditions: The reactions are typically carried out in organic solvents like toluene or dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the substituents introduced during the substitution process. For example, replacing the bromine atom with a phenyl group would yield a phenyl-substituted perylene diimide derivative.
Scientific Research Applications
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide has several scientific research applications:
Organic Photovoltaics: It is used as a non-fullerene acceptor in organic solar cells, contributing to the development of more efficient and stable photovoltaic devices.
Fluorescent Probes: Due to its strong fluorescence, it is employed in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: The compound is used in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mechanism of Action
The mechanism by which 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide exerts its effects is primarily through its electronic properties. The compound’s ability to absorb and emit light makes it an excellent candidate for applications in organic electronics and photovoltaics. The molecular targets and pathways involved include the interaction with light and the subsequent generation of excitons, which are crucial for the functioning of organic solar cells and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-N,N’-dihexylnaphthalene-2,36,7-bis(dicarboximide): Another non-fullerene acceptor used in organic photovoltaics.
N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide: A similar compound without the bromine atom, used in similar applications but with different electronic properties.
Uniqueness
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various applications in material science and organic electronics.
Properties
Molecular Formula |
C46H53BrN2O4 |
|---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
11-bromo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C46H53BrN2O4/c1-5-9-13-17-28(18-14-10-6-2)48-43(50)33-24-21-30-31-22-25-35-40-36(46(53)49(45(35)52)29(19-15-11-7-3)20-16-12-8-4)27-37(47)41(42(31)40)32-23-26-34(44(48)51)39(33)38(30)32/h21-29H,5-20H2,1-4H3 |
InChI Key |
NMBZRUJXCUYRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)Br)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


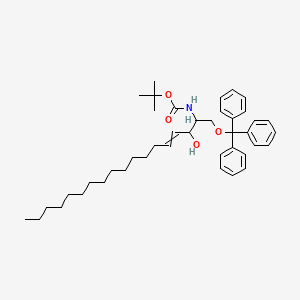
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)
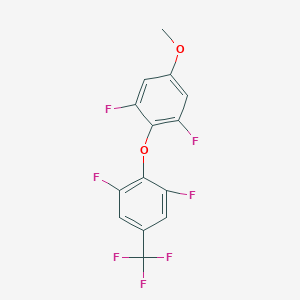
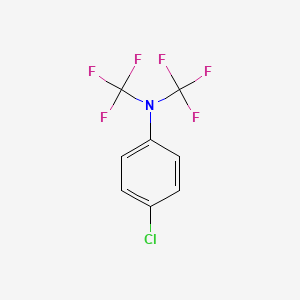
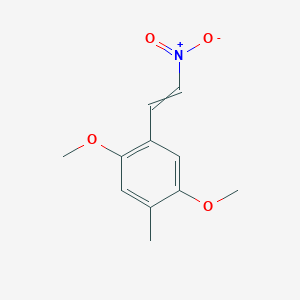
![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)
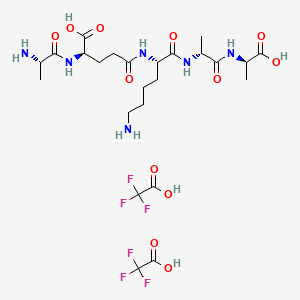
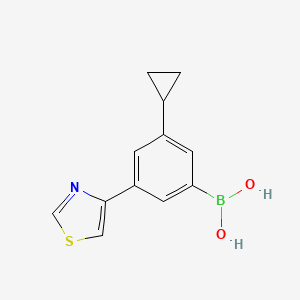
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)

![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
